N-(4-(2,4-dimethylphenyl)thiazol-2-yl)isoxazole-5-carboxamide
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Overview
Description
N-(4-(2,4-dimethylphenyl)thiazol-2-yl)isoxazole-5-carboxamide is a complex organic compound that features a thiazole ring, an isoxazole ring, and a carboxamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Mechanism of Action
Target of Action
The compound N-(4-(2,4-dimethylphenyl)thiazol-2-yl)isoxazole-5-carboxamide, also known as N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide, is a potential active pharmaceutical ingredient (API). It acts as a cancer cell metabolism mitosis inhibitor via the Nek2 and Hec1 enzymes . These enzymes play crucial roles in cell cycle regulation and mitosis, making them attractive targets for cancer therapeutics.
Mode of Action
This inhibition disrupts the normal cell cycle regulation and mitosis process, leading to the death of cancer cells .
Biochemical Pathways
The compound’s interaction with the Nek2 and Hec1 enzymes affects the cell cycle regulation and mitosis pathways. The disruption of these pathways leads to the inability of cancer cells to divide and proliferate, thereby inhibiting the growth of the cancer .
Result of Action
The primary result of the compound’s action is the inhibition of cancer cell proliferation. By disrupting the normal cell cycle regulation and mitosis process, the compound causes cancer cells to die, thereby inhibiting the growth of the cancer .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(4-(2,4-dimethylphenyl)thiazol-2-yl)isoxazole-5-carboxamide are largely determined by its interactions with various biomolecules. Specifically, it acts as a mitosis inhibitor by interacting with the Nek2 and Hec1 enzymes
Cellular Effects
This compound has been shown to have significant effects on various types of cells, particularly cancer cells It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2,4-dimethylphenyl)thiazol-2-yl)isoxazole-5-carboxamide typically involves multiple steps:
Thiazole Ring Formation: The brominated compound reacts with thiourea to form 4-(2,4-dimethylphenyl)thiazol-2-amine.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2,4-dimethylphenyl)thiazol-2-yl)isoxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the compound’s functional groups, potentially altering its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and isoxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the thiazole or isoxazole rings .
Scientific Research Applications
N-(4-(2,4-dimethylphenyl)thiazol-2-yl)isoxazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell metabolism.
Biology: It is used in biological assays to study its effects on cellular processes and enzyme activity.
Pharmacology: Researchers investigate its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(2,4-dihydroxyphenyl)thiazol-2-yl)isobutyramide
- N-(4-(naphtha[1,2-d]thiazol-2-yl)semicarbazides
Uniqueness
N-(4-(2,4-dimethylphenyl)thiazol-2-yl)isoxazole-5-carboxamide is unique due to its specific combination of thiazole and isoxazole rings, which confer distinct biological activities. Its ability to inhibit specific enzymes involved in cancer cell metabolism sets it apart from other similar compounds .
Properties
IUPAC Name |
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-9-3-4-11(10(2)7-9)12-8-21-15(17-12)18-14(19)13-5-6-16-20-13/h3-8H,1-2H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTCPQZQLNPXBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=NO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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